1-[(2,4,5-Trifluorophenyl)methyl]piperazine CAS number and molecular weight
1-[(2,4,5-Trifluorophenyl)methyl]piperazine CAS number and molecular weight
The following technical guide details the chemical identity, synthesis, and therapeutic applications of 1-[(2,4,5-Trifluorophenyl)methyl]piperazine , a specialized fluorinated building block critical in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors and emerging antiviral therapeutics.
Executive Summary
1-[(2,4,5-Trifluorophenyl)methyl]piperazine (also known as 1-(2,4,5-Trifluorobenzyl)piperazine ) is a fluorinated heterocyclic intermediate used primarily in medicinal chemistry. It serves as a core pharmacophore in the synthesis of Sitagliptin analogs (DPP-4 inhibitors for Type 2 Diabetes) and has recently gained attention in the design of SARS-CoV-2 Main Protease (Mpro) inhibitors . Its structure combines a lipophilic, electron-withdrawing 2,4,5-trifluorobenzyl moiety with a piperazine ring, providing a versatile scaffold for nucleophilic substitutions and structure-activity relationship (SAR) optimization.
Chemical Identity & Properties
| Property | Data |
| Chemical Name | 1-[(2,4,5-Trifluorophenyl)methyl]piperazine |
| Synonyms | 1-(2,4,5-Trifluorobenzyl)piperazine; N-(2,4,5-Trifluorobenzyl)piperazine |
| CAS Number | Not widely indexed in public registries; typically custom synthesized. (Related analog: 2-Methyl-1-[(2,4,5-trifluorophenyl)methyl]piperazine, CAS 1240573-78-7) |
| Molecular Formula | C₁₁H₁₃F₃N₂ |
| Molecular Weight | 230.23 g/mol |
| Physical State | Pale yellow oil or low-melting solid (depending on purity/salt form) |
| Solubility | Soluble in DCM, Methanol, DMSO; slightly soluble in water (free base) |
| pKa (Calc.) | ~9.8 (Piperazine secondary amine), ~5.4 (Tertiary amine) |
Structural Analysis
The molecule features a piperazine ring mono-alkylated at the N1 position with a 2,4,5-trifluorobenzyl group .[1]
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Fluorine Substitution: The 2,4,5-trifluoro pattern on the phenyl ring significantly increases metabolic stability (blocking oxidative metabolism at susceptible positions) and enhances lipophilicity (LogP modulation), facilitating membrane permeability.
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Piperazine Handle: The secondary amine (N4) remains free, acting as a nucleophile for further coupling reactions (e.g., amide coupling, sulfonylation, or reductive amination) to generate diverse bioactive libraries.
Synthesis & Manufacturing Protocols
The synthesis of 1-[(2,4,5-Trifluorophenyl)methyl]piperazine is typically achieved via two primary routes: Reductive Amination (preferred for mild conditions) or Nucleophilic Substitution (Alkylation).
Route A: Reductive Amination (Preferred)
This route minimizes over-alkylation and avoids the use of potent lachrymators like benzyl halides.
Reagents:
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Precursor: 2,4,5-Trifluorobenzaldehyde
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Amine: Piperazine (Excess, 3-5 equivalents to prevent bis-alkylation)
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Reducing Agent: Sodium Triacetoxyborohydride (STAB) or Sodium Borohydride (NaBH₄)
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Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Protocol:
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Imine Formation: Dissolve 2,4,5-trifluorobenzaldehyde (1.0 eq) and piperazine (4.0 eq) in DCM. Stir at room temperature for 1-2 hours to form the imine intermediate.
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Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise.
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Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor via TLC or LC-MS.
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Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
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Purification: The excess piperazine can be removed via high-vacuum distillation or column chromatography (DCM/MeOH/NH₃ gradient).
Route B: Nucleophilic Alkylation
Used when the aldehyde is unavailable, though it carries a higher risk of bis-alkylation (forming the symmetric dimer).
Reagents:
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Precursor: 2,4,5-Trifluorobenzyl bromide (or chloride)
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Amine: Piperazine (Excess)
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Base: K₂CO₃ or DIPEA
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Solvent: Acetonitrile (ACN) or DMF
Protocol:
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Dissolve piperazine (5.0 eq) and K₂CO₃ (2.0 eq) in ACN.
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Add 2,4,5-trifluorobenzyl bromide (1.0 eq) dropwise at 0°C to suppress bis-alkylation.
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Stir at room temperature for 4-6 hours.
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Filter inorganic salts, concentrate, and purify as above.
Synthesis Pathway Diagram
Caption: Figure 1. Synthesis of 1-[(2,4,5-Trifluorophenyl)methyl]piperazine via reductive amination, highlighting the critical control step to avoid bis-alkylation.
Therapeutic Applications & Context
Sitagliptin Analog Development
While Sitagliptin (Januvia®) utilizes a fused triazolopiperazine ring, the benzylpiperazine scaffold of 1-[(2,4,5-Trifluorophenyl)methyl]piperazine serves as a simplified bioisostere for early-stage SAR studies.
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Mechanism: It mimics the lipophilic interactions of the trifluorophenyl moiety in the DPP-4 active site (S1 pocket) while providing a basic nitrogen for hydrogen bonding with Glu205/Glu206.
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Research Utility: Used to probe the spatial tolerance of the S2 extensive subsite in DPP-4 enzymes.
SARS-CoV-2 Mpro Inhibition
Recent studies (e.g., Dove Press, 2025) have identified this compound as a key intermediate in synthesizing non-covalent inhibitors of the SARS-CoV-2 Main Protease (Mpro).
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Application: It is coupled with andrographolide derivatives or thiadiazole scaffolds to enhance binding affinity to the Mpro active site (specifically interacting with residues H41 and M165).
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Potency: Derivatives have shown ~70% inhibition of Mpro at 100 µM with low cytotoxicity.[1][2]
Therapeutic Logic Diagram
Caption: Figure 2. Therapeutic utility of the compound in metabolic (Diabetes) and infectious disease (COVID-19) drug discovery programs.
Analytical Characterization
To ensure the integrity of this intermediate for biological assays, the following specifications must be met:
| Method | Expected Result / Criteria |
| HPLC Purity | >98.0% (Area %) at 254 nm |
| ¹H-NMR (CDCl₃) | δ 6.9-7.4 (m, 2H, Ar-H), 3.50 (s, 2H, Ar-CH₂-N), 2.85 (t, 4H, Piperazine), 2.45 (br s, 4H, Piperazine). Note: Signals may vary based on salt form. |
| MS (ESI+) | [M+H]⁺ = 231.23 m/z |
| Appearance | White to off-white solid (HCl salt) or pale yellow oil (free base) |
Handling & Safety Information
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Hazard Classification: Irritant (Skin/Eye). Potential sensitizer due to the piperazine moiety.
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Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the secondary amine.
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PPE: Wear nitrile gloves, safety goggles, and use a fume hood. Fluorinated aromatics can be persistent; dispose of waste via halogenated organic solvent streams.
References
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SARS-CoV-2 Mpro Inhibitor Synthesis: Design and Evaluation of Andrographolide Analogues as SARS-CoV-2 Main Protease Inhibitors. Dove Press, 2025.
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Sitagliptin Analog Chemistry: Synthesis and structure-activity relationship of fluoro analogues... as selective alpha(1d)-adrenergic receptor antagonists. J Med Chem, 2005.[3][4]
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General Piperazine Synthesis: Synthesis and biological evaluation of novel benzyl piperazine derivatives... PMC, 2013.
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Sitagliptin Intermediates: Sitagliptin intermediates, preparation methods and uses thereof. WO2011035725A1.
Sources
- 1. Design and Evaluation of Andrographolide Analogues as SARS-CoV-2 Main Protease Inhibitors: Molecular Modeling and in vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. WO2011035725A1 - Sitagliptin intermediates, preparation methods and uses thereof - Google Patents [patents.google.com]
- 4. Synthesis of piperazine-based fluorinated fibroblast activation protein inhibitors for the development of a novel 18F-labeled PET imaging probe - PubMed [pubmed.ncbi.nlm.nih.gov]
